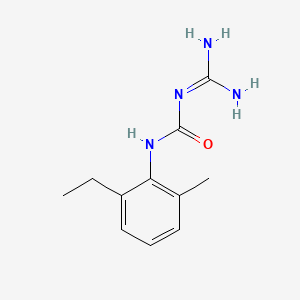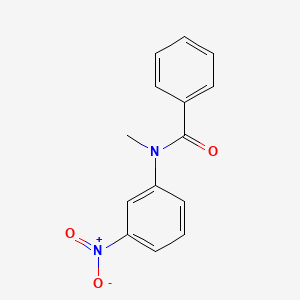
Benzamide, N-methyl-N-(3-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-methyl-N-(3-nitrophenyl)- is an organic compound with the molecular formula C14H12N2O3 and a molecular weight of 256.2567 g/mol It is a derivative of benzamide, where the hydrogen atom of the amide group is replaced by a methyl group and a nitrophenyl group is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-methyl-N-(3-nitrophenyl)- typically involves the acylation of 3-nitroaniline with N-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of Benzamide, N-methyl-N-(3-nitrophenyl)- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-methyl-N-(3-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-methyl-N-(3-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-methyl-N-(3-nitrobenzoyl)benzamide.
Aplicaciones Científicas De Investigación
Benzamide, N-methyl-N-(3-nitrophenyl)- has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Benzamide, N-methyl-N-(3-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition of their activity . The methyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparación Con Compuestos Similares
Similar Compounds
N-methylbenzamide: Similar structure but lacks the nitrophenyl group.
N-(3-nitrophenyl)benzamide: Similar structure but lacks the methyl group.
N-methyl-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group in a different position.
Uniqueness
Benzamide, N-methyl-N-(3-nitrophenyl)- is unique due to the presence of both the methyl and nitrophenyl groups, which confer specific chemical properties and biological activities.
Propiedades
Número CAS |
51774-37-9 |
|---|---|
Fórmula molecular |
C14H12N2O3 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
N-methyl-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H12N2O3/c1-15(14(17)11-6-3-2-4-7-11)12-8-5-9-13(10-12)16(18)19/h2-10H,1H3 |
Clave InChI |
KSPNHTHXZNNMOQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






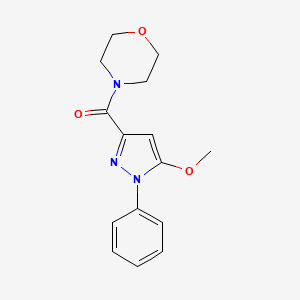
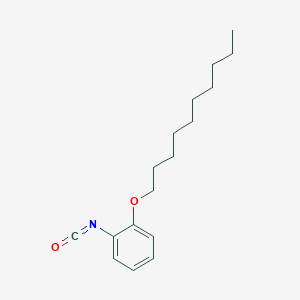
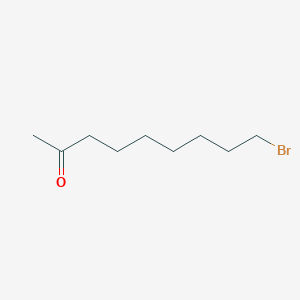
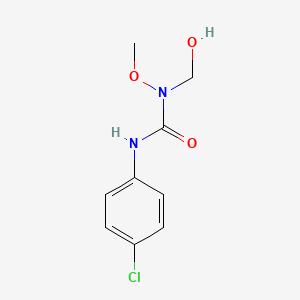
![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)
